molecular formula C9H7NO4S B15209760 2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole

Cat. No.: B15209760
M. Wt: 225.22 g/mol
InChI Key: KVQAGZOXOFLIQA-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole is a heterocyclic compound that contains both sulfur and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the carboxy(hydroxy)methyl and mercapto groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with thiourea to form benzoxazole-2-thiol, which is then further reacted with methyl chloroacetate under reflux conditions . This method provides a straightforward route to the target compound with good yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of environmentally friendly catalysts and solvents is often considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The carboxy(hydroxy)methyl group can be reduced to form alcohols or aldehydes.

    Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Halogenating agents or organometallic reagents are often employed.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, aldehydes.

    Substitution: Various substituted oxazole derivatives.

Scientific Research Applications

2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole involves its interaction with specific molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The oxazole ring can also interact with nucleic acids, affecting gene expression and cellular processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzoxazole: Lacks the carboxy(hydroxy)methyl group, making it less versatile in chemical reactions.

    2-(Carboxy(hydroxy)methyl)benzoxazole: Lacks the mercapto group, reducing its potential for forming disulfides and other sulfur-containing derivatives.

    6-Mercaptobenzoxazole: Similar to 2-mercaptobenzoxazole but with the mercapto group in a different position, affecting its reactivity and biological activity.

Uniqueness

2-(Carboxy(hydroxy)methyl)-6-mercaptobenzo[d]oxazole is unique due to the presence of both the carboxy(hydroxy)methyl and mercapto groups, which provide a wide range of chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in chemistry, biology, medicine, and industry .

Properties

Molecular Formula

C9H7NO4S

Molecular Weight

225.22 g/mol

IUPAC Name

2-hydroxy-2-(6-sulfanyl-1,3-benzoxazol-2-yl)acetic acid

InChI

InChI=1S/C9H7NO4S/c11-7(9(12)13)8-10-5-2-1-4(15)3-6(5)14-8/h1-3,7,11,15H,(H,12,13)

InChI Key

KVQAGZOXOFLIQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1S)OC(=N2)C(C(=O)O)O

Origin of Product

United States

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